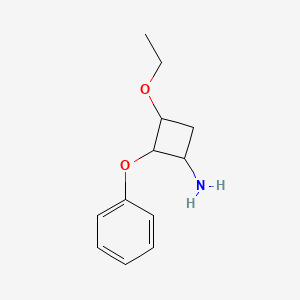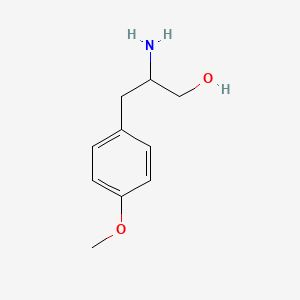
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with ethylamino and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions. The ethylamino group is introduced via nucleophilic substitution using ethylamine.
The phenyl ring with the sulfonamide group is prepared separately through sulfonation of a methylbenzene derivative, followed by the introduction of the sulfonamide group using an appropriate amine. The final step involves coupling the pyrimidine and phenyl-sulfonamide intermediates through a nucleophilic aromatic substitution reaction, typically under basic conditions and elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions, automated systems for precise reagent addition, and advanced purification techniques such as crystallization and chromatography to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and certain cancers.
Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.
Mécanisme D'action
The mechanism of action of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis in bacteria, thereby exerting its antibacterial effects. In cancer research, the compound may interfere with cell signaling pathways, leading to the inhibition of tumor growth.
Comparaison Avec Des Composés Similaires
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different structural features.
Sulfasalazine: Used in the treatment of inflammatory bowel disease, with a different therapeutic application.
Sulfanilamide: The simplest sulfonamide, used as a precursor in the synthesis of more complex derivatives.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine and phenyl rings, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-4-21-19-13-15(3)22-20(24-19)23-16-8-10-17(11-9-16)25-28(26,27)18-7-5-6-14(2)12-18/h5-13,25H,4H2,1-3H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBMWUXOXBYWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2674265.png)



![2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2674273.png)

![(E)-N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2674276.png)

![methyl 5-benzamido-2-[(2Z)-2-[(3,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate](/img/structure/B2674279.png)





